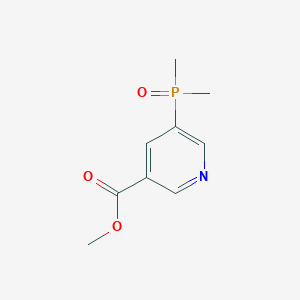
6-(Dimethylphosphoryl)nicotinonitrile
Descripción general
Descripción
6-(Dimethylphosphoryl)nicotinonitrile is a useful research compound. Its molecular formula is C8H9N2OP and its molecular weight is 180.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Dimethylphosphoryl)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Dimethylphosphoryl)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Blue Light Emitting Material : A derivative of nicotinonitrile, specifically 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, has been identified for its potential as a blue light-emitting material. This compound exhibits good absorption and fluorescence properties, making it suitable for applications in optoelectronics (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Synthesis of Substituted Nicotinonitriles : The Vinylogous Mannich Reaction has been developed to provide efficient access to substituted nicotinonitriles. This includes the synthesis of 6-aryl-, 6-amino-, and 6-carboxylic ester-substituted derivatives, enhancing the versatility of nicotinonitrile derivatives in organic synthesis (Winter & Risch, 2003).
Antiproliferative Activity Against Cancer : Certain nicotinonitrile analogues, such as 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile, show significant antiproliferative activity against human cancer cell lines. Some compounds have demonstrated antitumor activity comparable to or higher than existing drugs like crolibulin and CA-4 (Liu et al., 2018).
Corrosion Inhibition : Nicotinonitriles have been identified as effective green corrosion inhibitors for mild steel in hydrochloric acid. These compounds exhibit maximum inhibition efficiency at specific concentrations, highlighting their potential in industrial applications (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).
Synthesis of Pharmaceutical Compounds : Various synthetic routes have been developed for producing nicotinonitrile derivatives, which possess biological and medicinal properties. These compounds are being explored for their potential in pharmaceutical applications (Salem, Helel, Gouda, Ammar, & El-Gaby, 2018).
Antibacterial and Antifungal Activities : Novel pyrido[2,3-d]pyrimidine derivatives derived from nicotinonitrile have shown promising antibacterial and antifungal activities. This indicates their potential for development into pharmaceutical drugs (Behalo, 2008).
Propiedades
IUPAC Name |
6-dimethylphosphorylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N2OP/c1-12(2,11)8-4-3-7(5-9)6-10-8/h3-4,6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOHCPOIHOADFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=NC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylphosphoryl)nicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




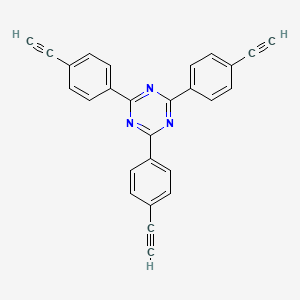

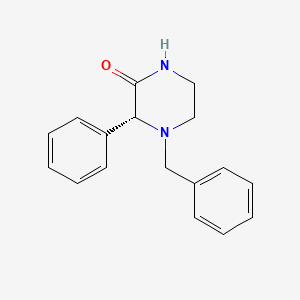
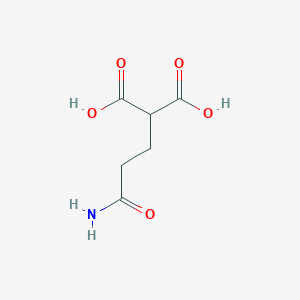


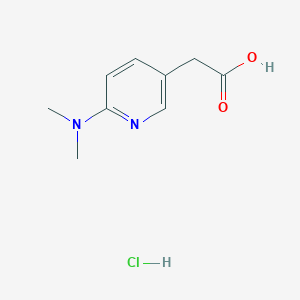
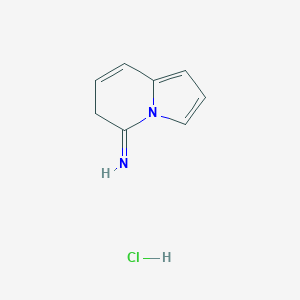
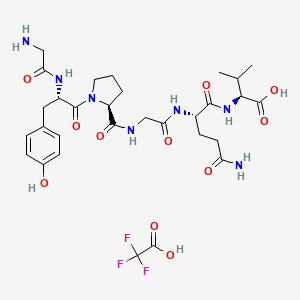
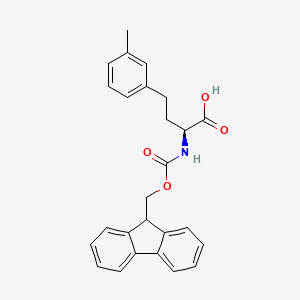
![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-](/img/structure/B8139921.png)
![3-fluoro-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B8139925.png)
